3,6,8-Trimethylquinolin-2-amine
Description
3,6,8-Trimethylquinolin-2-amine is a quinoline derivative featuring three methyl groups at positions 3, 6, and 8 of the heterocyclic ring, with an amine substituent at position 2. The structural arrangement of methyl groups in this compound may influence its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3,6,8-trimethylquinolin-2-amine |
InChI |
InChI=1S/C12H14N2/c1-7-4-8(2)11-10(5-7)6-9(3)12(13)14-11/h4-6H,1-3H3,(H2,13,14) |
InChI Key |
DEEBQHSEAJQMFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)N)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3,6,8-trimethylquinoline can be synthesized using several methods. One common method is the Combes quinoline synthesis, which involves the condensation of aniline with β-diketones under acidic conditions . The reaction typically uses concentrated sulfuric acid as a catalyst and proceeds through the formation of a Schiff base intermediate, followed by cyclization to form the quinoline ring.
Another method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of a Lewis acid catalyst . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of 2-amino-3,6,8-trimethylquinoline often involves large-scale batch reactions using the Combes or Friedländer synthesis methods. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,6,8-trimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amino group in 2-amino-3,6,8-trimethylquinoline can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-Amino-3,6,8-trimethylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential as an antimalarial agent and its ability to inhibit certain enzymes.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3,6,8-trimethylquinoline involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Structural Isomers and Substitution Patterns
Key structural analogs of 3,6,8-trimethylquinolin-2-amine include isomers with methyl groups at different positions on the quinoline ring:
Analysis :
- Steric Effects: The position of methyl groups (e.g., 3,6,8 vs. For example, a methyl group at position 6 (as in this compound) may create different spatial constraints compared to position 5 or 7 in isomers .
- Electronic Effects: Electron-donating methyl groups influence the electron density of the quinoline ring. Substitution at position 6 (adjacent to the amine at position 2) may modulate basicity or hydrogen-bonding capacity compared to other isomers .
Physicochemical Properties
However, analogs provide indirect insights:
Analysis :
- Salt Forms: The hydrochloride salt of 3,7,8-trimethylquinolin-2-amine (CAS 1170258-91-9) suggests that similar derivatives may form stable salts to improve solubility .
- Substituent Impact: Introducing a phenyl group (as in 5,8-dimethyl-3-phenylquinolin-2-amine) increases molecular weight and lipophilicity, which could reduce aqueous solubility compared to methyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
